molecular formula C13H11F2NO3 B2653040 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide CAS No. 1396765-95-9

2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide

Cat. No. B2653040
CAS RN: 1396765-95-9
M. Wt: 267.232
InChI Key: SIVVQINECUKKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a small molecule that can interact with biological systems, making it a useful tool for studying biochemical and physiological processes.

Scientific Research Applications

Excited-State Intramolecular Proton and Charge Transfer

The modification of molecular structures, such as the extension of furan heterocycles and introduction of donor groups, has been shown to effectively regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications can lead to shifts in absorption and emission spectra and modulate excited-state dynamic behaviors, demonstrating the potential of 2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide derivatives for applications in fluorescence sensing and imaging (Han et al., 2018).

Furan Diels-Alder Reaction

Difluorinated alkenoate derivatives, related to this compound, have shown unique reactivity in Diels-Alder reactions with furans, facilitated by a tin(IV) catalyst. This reactivity, underpinned by a polar transition state, underscores the compound's utility in synthetic organic chemistry, especially in creating complex molecular architectures with potential implications in materials science and pharmacology (Griffith et al., 2006).

Rh(III)-Catalyzed Alkenylation

The synthesis of difluorohomoallylic silyl ethers through Rh(III)-catalyzed alkenylation has been demonstrated, showcasing broad substrate compatibility and high regioselectivity. This method highlights the potential of this compound analogs in the synthesis of elaborate difluorinated compounds, which are crucial in the pharmaceutical and agrochemical industries (Cui et al., 2023).

Fluorescence Probing for Solvent Polarities

Derivatives of this compound have been used to develop ultrasensitive fluorescent probes that can scale and probe solvent polarities in the low-polarity range. This application is significant for distinguishing polarities between solvent derivatives and detecting polar impurities, indicating the compound's potential in analytical chemistry and environmental monitoring (Ercelen et al., 2002).

properties

IUPAC Name

2,6-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c14-9-2-1-3-10(15)12(9)13(18)16-6-11(17)8-4-5-19-7-8/h1-5,7,11,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVVQINECUKKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.